molecular formula C9H9Cl2NO B1473431 [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride CAS No. 2098113-54-1

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride

Cat. No.: B1473431
CAS No.: 2098113-54-1
M. Wt: 218.08 g/mol
InChI Key: WGNDFBFBCBFSBS-UHFFFAOYSA-N
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Description

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of covalent modification of biological targets. When appended to a ligand or pharmacophore through its amine linker, this compound allows for UV light-induced covalent modification of a biological target via the alkyne tag . This interaction is facilitated by the presence of the alkyne group, which can undergo click chemistry reactions with azide-containing biomolecules, leading to the formation of stable triazole linkages. The compound’s ability to form covalent bonds with target proteins makes it a valuable tool in the study of protein function and interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses to external stimuli. Additionally, the compound’s ability to form covalent bonds with target proteins can result in changes in gene expression, as it may alter the activity of transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level by forming covalent bonds with target proteins through its alkyne group. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target protein. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s alkyne group allows it to participate in click chemistry reactions, leading to the formation of stable triazole linkages with azide-containing biomolecules. This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s ability to form covalent bonds with target proteins can also influence its distribution, as it may become sequestered in specific cellular regions where its target proteins are localized .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with target proteins can lead to its accumulation in particular subcellular regions, affecting its activity and function. For example, the compound may localize to the nucleus if it interacts with nuclear proteins, thereby influencing gene expression and other nuclear processes .

Properties

IUPAC Name

4-chloro-2-prop-2-ynoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNDFBFBCBFSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.